1-(Quinolin-2-ylsulfanyl)acetone
Description
1-(Quinolin-2-ylsulfanyl)acetone (CAS: 13896-81-6) is a quinoline derivative featuring a sulfanyl (-S-) linker connecting the quinoline ring at the 2-position to a propan-2-one (acetone) moiety. Its molecular formula is $ \text{C}{12}\text{H}{11}\text{NOS} $, with a molecular weight of 217.29 g/mol. The compound is listed under multiple synonyms, including NSC98849 and AC1Q5CJJ, and is available from several suppliers for research purposes . The quinoline scaffold is renowned for its role in medicinal chemistry, often contributing to bioactivity such as antimicrobial, anticancer, or antimalarial effects.
Properties
CAS No. |
13896-81-6 |
|---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
1-quinolin-2-ylsulfanylpropan-2-one |
InChI |
InChI=1S/C12H11NOS/c1-9(14)8-15-12-7-6-10-4-2-3-5-11(10)13-12/h2-7H,8H2,1H3 |
InChI Key |
UZFZKFUGCZFXES-UHFFFAOYSA-N |
SMILES |
CC(=O)CSC1=NC2=CC=CC=C2C=C1 |
Canonical SMILES |
CC(=O)CSC1=NC2=CC=CC=C2C=C1 |
Other CAS No. |
13896-81-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Quinoline Derivatives
Quinoline derivatives vary in substitution patterns, linker groups, and functional moieties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison of Key Quinoline Derivatives
Key Observations :
- Linker Influence: The sulfanyl group in this compound may confer distinct redox or hydrogen-bonding properties compared to oxygen or nitrogen linkers. For example, chalcone derivatives (e.g., ) utilize α,β-unsaturated ketones for extended conjugation, enhancing π-π stacking .
- Positional Effects: Substitution at the quinoline 2-position (target compound) vs.
Physical and Chemical Properties
Inferred properties of this compound relative to acetone () and other derivatives:
Table 2: Property Comparison
Notes:
- The quinoline ring increases molecular weight and decreases volatility compared to acetone.
- Sulfanyl and ketone groups may enhance crystallinity, as seen in nitroimidazole derivatives (), which form 2D networks via C-H⋯O/N bonds .
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